3-Bromo-1-methyl-1H-indazol-4-amine

Description

BenchChem offers high-quality 3-Bromo-1-methyl-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methyl-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

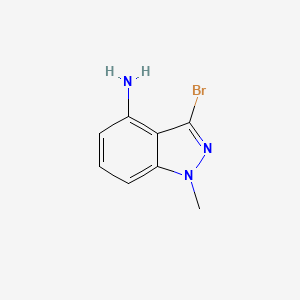

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICKKRNPIPGMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653300 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-47-7 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of 3-Bromo-1-methyl-1H-indazol-4-amine: A Privileged Scaffold for Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth examination of the molecular structure of a specific derivative, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS: 1092351-47-7). We will dissect its core architecture, outline a comprehensive analytical workflow for its unambiguous structural elucidation, and discuss the strategic importance of its features for professionals in drug discovery and development. This document serves as a key resource, blending foundational chemical principles with field-proven analytical methodologies.

Core Molecular Architecture and Physicochemical Profile

The identity and, consequently, the function of a molecule are dictated by the precise arrangement of its atoms. 3-Bromo-1-methyl-1H-indazol-4-amine is a substituted bicyclic heteroaromatic compound built upon a 1H-indazole core. This core consists of a benzene ring fused to a pyrazole ring, a structural motif found in numerous pharmacologically active agents.[2]

The specific substitutions on this scaffold are critical to its unique properties:

-

1-methyl Group: The methylation at the N1 position of the pyrazole ring is significant. 1H-indazoles are generally more thermodynamically stable than their 2H-indazole tautomers.[2] This substitution prevents tautomerization and locks the scaffold in a specific, stable conformation, which is a crucial consideration for consistent receptor binding in drug design.

-

3-bromo Group: The bromine atom at the C3 position significantly influences the molecule's electronic properties and serves as a key synthetic handle. Its electron-withdrawing nature can modulate the pKa of the nearby amine group, and it provides a versatile site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.

-

4-amine Group: The primary amine at the C4 position is a potent hydrogen bond donor and can be a key pharmacophoric feature for interacting with biological targets. It also serves as a nucleophilic center for further derivatization to explore structure-activity relationships (SAR).

Caption: 2D structure of 3-Bromo-1-methyl-1H-indazol-4-amine.

Physicochemical Data Summary

The collective influence of these functional groups defines the molecule's physicochemical profile, which is essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | [3] |

| Molar Mass | 226.07 g/mol | [3] |

| Predicted Density | 1.76 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 378.4 ± 22.0 °C | [3] |

| Predicted pKa | 2.51 ± 0.10 | [3] |

| Appearance | Solid | [4] |

Synthesis and Verification: A Logical Workflow

The synthesis of substituted 3-aminoindazoles frequently employs a robust strategy involving the cyclization of an ortho-functionalized benzonitrile with hydrazine.[5][6] This approach offers high yields and regiochemical control. Below is a proposed synthetic workflow for 3-Bromo-1-methyl-1H-indazol-4-amine, designed for efficiency and verification at each stage.

Caption: Proposed synthetic workflow for the target molecule.

Protocol: Generalized Synthesis

Causality: This multi-step synthesis is designed to install the required functional groups in a controlled sequence. Bromination is performed first on the activated ring. Cyclization with hydrazine forms the indazole core via a nucleophilic aromatic substitution (SNAr) reaction, displacing the highly activated fluorine atom.[7] N-methylation is then performed on the acidic N-H proton of the indazole ring. Finally, the nitro group is reduced to the target amine, as the nitro group is a robust precursor that withstands the earlier reaction conditions.

Step 1: Synthesis of 3-Bromo-4-amino-1H-indazole

-

Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (10.0 eq) to the solution.

-

Reaction: Heat the mixture in a sealed vessel at approximately 70-80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-bromo-4-amino-1H-indazole intermediate.[7]

Step 2: N-Methylation

-

Dissolution: Suspend the 3-bromo-4-amino-1H-indazole (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.0 eq), to the suspension.

-

Methylation: Add methyl iodide (MeI, ~1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the final product, 3-Bromo-1-methyl-1H-indazol-4-amine.

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the precise molecular structure is non-negotiable in scientific research and drug development. A single technique is rarely sufficient; a self-validating system of complementary analytical methods is required to provide irrefutable evidence of the molecule's identity, purity, and conformation.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule in solution.[1][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This includes:

-

A singlet integrating to 3H for the N-methyl group.

-

A broad singlet integrating to 2H for the amine (-NH₂) protons.

-

Three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring portion of the indazole core. The coupling patterns (doublets, triplets) between these protons will confirm their relative positions (ortho, meta, para).

-

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms. For this C₈ molecule, eight distinct signals are expected, including the methyl carbon, and seven aromatic/heteroaromatic carbons (five CH and two quaternary). The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.

Protocol: NMR Sample Preparation and Acquisition

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Insert the tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a greater number of scans due to the low natural abundance of the ¹³C isotope.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign proton-proton and proton-carbon correlations.[8]

-

Mass Spectrometry (MS)

MS provides an exact measurement of the mass-to-charge ratio, which is essential for confirming the molecular formula.

-

Expertise: For a bromine-containing compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The resulting mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, providing a definitive signature for the presence of a single bromine atom.

Predicted Mass Spectrometry Data

| Adduct | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₈H₉BrN₃⁺ | 226.0029 | 227.9999 |

| [M+Na]⁺ | C₈H₈BrN₃Na⁺ | 247.9848 | 249.9818 |

| [M]⁺˙ | C₈H₈BrN₃⁺˙ | 225.9951 | 227.9921 |

Protocol: ESI-MS Analysis

-

Objective: To confirm the molecular weight and elemental composition.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).

X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state.

-

Trustworthiness: This technique is self-validating; the quality of the final structural model (e.g., R-factor) provides a statistical measure of its own accuracy. The data obtained would confirm the planarity of the indazole ring system, the precise bond lengths and angles of all atoms, and reveal intermolecular interactions, such as hydrogen bonds formed by the 4-amine group, which dictate the crystal packing.[9][10]

Protocol: Single Crystal Growth and Analysis

-

Objective: To determine the definitive 3D solid-state structure.

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Strategic Importance in Drug Discovery

The molecular structure of 3-Bromo-1-methyl-1H-indazol-4-amine is not merely of academic interest; it represents a highly valuable starting point for the synthesis of novel therapeutic agents.

-

Scaffold for Library Synthesis: The amine and bromo groups are orthogonal synthetic handles. The amine can be readily acylated, alkylated, or used in reductive amination, while the bromine is primed for various metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a diverse chemical library to probe the chemical space around a biological target.

-

Fragment-Based Drug Design (FBDD): The indazole core is a common fragment in successful kinase inhibitors.[11] This molecule can be used as a starting fragment that binds to a target protein, with subsequent chemical elaboration guided by structural biology (e.g., X-ray co-crystallography) to improve potency and selectivity.

-

Bioisosteric Replacement: The specific substitution pattern can be modified to fine-tune pharmacokinetic properties. For instance, the bromine could be replaced with other groups to alter lipophilicity or metabolic stability.

Caption: Role of the scaffold in library synthesis for SAR studies.

The structural features of this molecule are reminiscent of fragments within potent therapeutics like Linifanib (a multi-targeted tyrosine kinase inhibitor) and Lenacapavir (a novel HIV capsid inhibitor), both of which contain a substituted 3-aminoindazole core.[6][12] This underscores the proven potential of this molecular framework in developing impactful medicines.

Conclusion

3-Bromo-1-methyl-1H-indazol-4-amine is a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure, defined by a stable 1-methyl-indazole core and strategically placed bromo and amine functionalities, presents a wealth of opportunities for synthetic elaboration. The unambiguous confirmation of its molecular architecture requires a rigorous, multi-technique analytical approach, integrating NMR, mass spectrometry, and X-ray crystallography. By understanding and leveraging the specific features of this molecule, researchers are well-equipped to design and synthesize the next generation of innovative therapeutics.

References

-

ChemBK. (n.d.). 3-bromo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-Indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. HSQC spectrum of 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene. Retrieved from [Link]

-

Ali, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. PMC - NIH. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved from [Link]

-

Schottenberger, H., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Liu, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. PMC - PubMed Central. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr Journals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Protheragen. (n.d.). 3-Bromo-1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-6-methyl-1h-indazol-3-amine. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. PMC - NIH. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. RSC Publishing. Retrieved from [Link]

-

Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chen, J., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

-

Chen, J., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

The Strategic Intermediate: A Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Core in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous clinically significant therapeutic agents. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for molecular design, enabling precise modulation of biological targets. Within the vast chemical space of indazole derivatives, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS Number: 1092351-47-7) has emerged as a strategic intermediate of considerable interest, particularly in the synthesis of targeted kinase inhibitors for oncology.

This technical guide provides an in-depth exploration of 3-Bromo-1-methyl-1H-indazol-4-amine, from its rational synthesis and detailed analytical characterization to its application as a pivotal building block in the development of next-generation therapeutics. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile molecule to its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key identifiers and predicted properties for 3-Bromo-1-methyl-1H-indazol-4-amine are summarized below.

| Property | Value | Source |

| CAS Number | 1092351-47-7 | [1] |

| Molecular Formula | C₈H₈BrN₃ | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Predicted Density | 1.76 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 378.4 ± 22.0 °C | [1] |

Rational Synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Bromo-1-methyl-1H-indazol-4-amine.

Step-by-Step Methodology and Mechanistic Rationale

Step 1: Formation of the Indazole Core

The synthesis would likely commence with a commercially available substituted toluene, such as 2-fluoro-3-nitrotoluene. The fluorine atom acts as a good leaving group for the subsequent nucleophilic aromatic substitution, and the nitro group serves as a precursor to the amine.

-

Protocol:

-

To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., ethanol or n-butanol), add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product, 4-nitro-1H-indazole, can be purified by recrystallization or column chromatography.

-

-

Causality: The reaction proceeds via a nucleophilic aromatic substitution where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization and dehydration to form the stable indazole ring system.

Step 2: N-Methylation

The regioselectivity of N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. However, conditions can be optimized to favor the desired N1-methylated product.

-

Protocol:

-

Dissolve 4-nitro-1H-indazole in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the indazole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude 1-methyl-4-nitro-1H-indazole by column chromatography.

-

-

Causality: The choice of a polar aprotic solvent and a carbonate base generally favors the formation of the thermodynamically more stable N1-alkylated indazole.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding amine, a crucial functional group for the molecule's role as a synthetic building block.

-

Protocol:

-

Dissolve 1-methyl-4-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work-up the reaction accordingly. For SnCl₂, basify the solution to precipitate the tin salts and extract the product. For catalytic hydrogenation, filter off the catalyst.

-

Purify the resulting 1-methyl-1H-indazol-4-amine by column chromatography if necessary.

-

Step 4: Regioselective Bromination

The final step is the introduction of a bromine atom at the C3 position of the indazole ring.

-

Protocol:

-

Dissolve 1-methyl-1H-indazol-4-amine in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The amino group at the C4 position is an activating group, directing the electrophilic substitution to the ortho and para positions. The C3 position is electronically favored for electrophilic attack in the indazole system.

-

Monitor the reaction by TLC. Upon completion, quench any excess brominating agent with a reducing agent like sodium thiosulfate solution.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield 3-Bromo-1-methyl-1H-indazol-4-amine.

-

-

Causality: The electron-donating nature of the amino group at C4 activates the indazole ring towards electrophilic substitution, with the C3 position being a primary site of reactivity.

Analytical Characterization: A Self-Validating System

Unequivocal structural confirmation is paramount in chemical synthesis. The following data provides a basis for the analytical validation of 3-Bromo-1-methyl-1H-indazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-Bromo-1-methyl-1H-indazol-4-amine are distinct from its potential isomers.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl group. The protons on the benzene ring will appear as a set of coupled multiplets, and the N-methyl group will be a singlet, typically in the range of 3.5-4.0 ppm. The amino group protons will likely appear as a broad singlet. The provided spectrum for 4-Amino-3-bromo-1-methylindazole from an external source confirms these general features.[2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected m/z: For C₈H₈BrN₃, the expected monoisotopic mass is approximately 224.99 (for ⁷⁹Br) and 226.99 (for ⁸¹Br), showing a characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

Expected Absorptions (cm⁻¹):

-

N-H stretch (amine): ~3300-3500 (likely two bands for a primary amine)

-

C-H stretch (aromatic and aliphatic): ~2850-3100

-

C=C stretch (aromatic): ~1450-1600

-

C-N stretch: ~1250-1350

-

C-Br stretch: ~500-600

-

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key interaction for potent inhibition. 3-Bromo-1-methyl-1H-indazol-4-amine is strategically functionalized for elaboration into potent and selective kinase inhibitors.

The bromine atom at the C3 position is a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the solvent-exposed region of the kinase active site, which is critical for achieving selectivity and favorable pharmacokinetic properties. The amino group at the C4 position can be acylated or otherwise modified to interact with other regions of the active site or to tune the overall physicochemical properties of the molecule.

Illustrative Signaling Pathway: The MAPK/ERK Pathway

A prominent application of indazole-based kinase inhibitors is in the targeting of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in various cancers.

Sources

Physical and chemical properties of 3-Bromo-1-methyl-1H-indazol-4-amine

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

Executive Summary: This document provides a comprehensive scientific overview of 3-Bromo-1-methyl-1H-indazol-4-amine, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutics.[1][2] This guide details the compound's core physical and chemical properties, plausible synthetic pathways, analytical characterization methods, and key reactivity profiles relevant to its application in research and development. It is intended as a foundational resource for scientists and technical professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Importance of Substituted Indazoles

The 1H-indazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically evaluated and approved therapeutic agents.[2] Derivatives such as Pazopanib and Entrectinib highlight the scaffold's utility in targeting protein kinases, a critical class of enzymes in oncology and inflammatory disease signaling.[1] The specific substitution pattern of 3-Bromo-1-methyl-1H-indazol-4-amine offers a unique combination of functionalities: a nucleophilic amine for derivatization and a bromine atom poised for versatile cross-coupling reactions. This positions the molecule as a highly valuable and strategic building block for generating diverse chemical libraries aimed at identifying novel drug candidates.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a compound are the bedrock of its application in experimental science. The properties of 3-Bromo-1-methyl-1H-indazol-4-amine are summarized below. It is critical to note that several of these values are computationally predicted and await empirical verification.

Caption: Molecular structure of 3-Bromo-1-methyl-1H-indazol-4-amine.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-1-methyl-1H-indazol-4-amine | N/A |

| CAS Number | 1092351-47-7 | [3] |

| Molecular Formula | C₈H₈BrN₃ | [3] |

| Molar Mass | 226.07 g/mol | [3] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [3] |

| Boiling Point | 378.4 ± 22.0 °C (Predicted) | [3] |

| pKa | 2.51 ± 0.10 (Predicted) | [3] |

| Storage | Room Temperature, under inert atmosphere | [3] |

Synthesis and Mechanistic Considerations

While a specific, published synthesis for 3-Bromo-1-methyl-1H-indazol-4-amine is not detailed in the immediate search results, its structure allows for the deduction of a highly plausible synthetic route based on established indazole synthesis methodologies. The most common and efficient method involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[1][4]

The logical precursor would be a 2-cyano-3-bromo-nitrobenzene derivative, which would undergo methylation and subsequent reduction of the nitro group to an amine, followed by cyclization. A more direct and likely route, however, involves the cyclization of a suitably substituted 2-fluorobenzonitrile with methylhydrazine. This approach is well-documented for creating N-methylated indazoles.[5]

Caption: A plausible, high-level synthetic workflow for the target compound.

Causality Behind Experimental Choices: The choice of a 2-fluorobenzonitrile precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution by methylamine. The subsequent steps involving reduction of the nitro group, diazotization of the resulting aniline, and a Sandmeyer-type reaction to install the bromine are standard, robust transformations in organic synthesis. This sequence provides excellent control over the regiochemistry of the final product.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is paramount, especially to distinguish between potential isomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Mass Spectrometry (MS), provides the definitive data required for validation.

Expected Spectral Features:

-

¹H NMR: Key signals would include a singlet for the N-methyl group (likely around 3.5-4.0 ppm), distinct aromatic protons whose splitting patterns would confirm the 1,2,3,4-substitution pattern on the benzene ring, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including the N-methyl carbon and six aromatic carbons, with the carbon bearing the bromine atom shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity) corresponding to the molecular weight of 226.07 g/mol .

Protocol: Standard Operating Procedure for Structural Verification

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique to confirm the exact mass and elemental formula.

-

Data Analysis:

-

Integrate the ¹H NMR signals to confirm proton counts.

-

Analyze coupling constants (J-values) in the aromatic region to establish the connectivity.

-

Use 2D NMR data to correlate proton and carbon signals unambiguously.

-

Compare the observed mass and isotopic pattern from MS with the theoretical values for C₈H₈BrN₃.

-

-

Validation: The combined data must be self-consistent and fully support the structure of 3-Bromo-1-methyl-1H-indazol-4-amine. Any deviation warrants further investigation to rule out isomeric products.[6]

Chemical Reactivity and Drug Development Applications

The synthetic utility of 3-Bromo-1-methyl-1H-indazol-4-amine stems from its two orthogonal reactive sites, which can be addressed with high selectivity.

-

C3-Bromine Atom: This site is ideal for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of carbon-carbon and carbon-heteroatom bonds. This allows for the exploration of diverse chemical space at a key vector of the indazole scaffold.

-

C4-Amine Group: The primary amine is a versatile nucleophile. It can be readily acylated to form amides, reductively aminated, or used as a directing group. This functionality is often crucial for establishing key hydrogen bond interactions with biological targets.

Caption: Key reactive sites for library synthesis and drug development.

This dual reactivity makes the compound an excellent starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify both positions to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, data from closely related bromo- and amino-indazoles suggest a standard set of precautions.[7][8][9][10] The compound should be handled as a potentially hazardous chemical.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.[8][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1-methyl-1H-indazol-4-amine is a strategically important heterocyclic building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring two distinct and versatile reactive centers, provides a robust platform for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, synthetic access, and reactivity profile is essential for its effective utilization. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its successful application in the development of next-generation therapeutics.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of 3-Bromo-1-methyl-1H-indazol-4-amine: A Technical Guide to Biological Activity Screening

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] 3-Bromo-1-methyl-1H-indazol-4-amine represents a novel, yet uncharacterized, member of this privileged class of compounds. While its specific biological activities remain to be elucidated, the extensive history of substituted indazoles as potent modulators of key cellular pathways, most notably as kinase inhibitors, provides a strong rationale for a comprehensive screening initiative.[1] This technical guide presents a robust, tiered strategy for the systematic biological activity screening of 3-Bromo-1-methyl-1H-indazol-4-amine. Authored from the perspective of a senior application scientist, this document provides not only detailed, field-tested protocols but also the strategic thinking behind the experimental choices. We will progress from broad phenotypic assessments to specific target deconvolution, equipping researchers in drug discovery and chemical biology with the necessary tools to thoroughly investigate the therapeutic potential of this promising compound.

Introduction: The Indazole Scaffold and the Rationale for Screening

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance as a "privileged scaffold" in drug design.[2] These molecules often function by competitively binding to the ATP pocket of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[3]

The subject of this guide, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS: 1092351-47-7), is a synthetic derivative whose biological profile is currently unknown.[4] Its structure, featuring a brominated indazole core with methyl and amine substitutions, presents intriguing possibilities for interaction with various biological targets. The bromine atom and amine group, in particular, offer potential reactive sites for further chemical modification and can influence binding affinity and selectivity.

Given the precedent set by numerous other substituted indazoles, a logical starting hypothesis is that 3-Bromo-1-methyl-1H-indazol-4-amine may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of one or more protein kinases. This guide, therefore, outlines a hierarchical screening cascade designed to efficiently test this hypothesis and uncover the compound's mechanism of action.

A Hierarchical Strategy for Biological Activity Screening

A successful screening campaign for a novel compound requires a logical progression from broad, high-throughput assays to more complex, resource-intensive mechanistic studies. This tiered approach ensures that efforts are focused on compounds with demonstrable biological activity, maximizing efficiency and minimizing the risk of pursuing unpromising leads.

Our proposed workflow for 3-Bromo-1-methyl-1H-indazol-4-amine is as follows:

Caption: A tiered approach to screening 3-Bromo-1-methyl-1H-indazol-4-amine.

Tier 1: Primary Phenotypic Screening for Cytotoxicity

The initial step is to determine if 3-Bromo-1-methyl-1H-indazol-4-amine has any effect on the viability of cancer cells. A robust and high-throughput cell viability assay is ideal for this purpose.

Rationale and Assay Selection

We will employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5] The "add-mix-measure" format is simple, rapid, and highly sensitive, making it suitable for screening across multiple cell lines and compound concentrations.[2] Its luminescent output generally has a lower incidence of interference from colored compounds compared to colorimetric assays like the MTT assay.

Selection of Cancer Cell Lines

To obtain a broad view of the compound's potential anti-cancer activity, a diverse panel of human cancer cell lines is recommended. The selection should cover different tissue origins and common oncogenic mutations.

| Cell Line | Tissue of Origin | Key Characteristics |

| A549 | Lung Carcinoma | Adenocarcinomic alveolar basal epithelial cells. |

| MCF7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive. |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative). |

| K562 | Chronic Myeloid Leukemia | Suspension cell line, expresses BCR-ABL fusion protein.[6] |

| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |

| HepG2 | Hepatocellular Carcinoma | Epithelial-like, secretes plasma proteins. |

This initial panel provides a good starting point and can be expanded based on preliminary results.

Experimental Protocol: CellTiter-Glo® Assay

Materials:

-

3-Bromo-1-methyl-1H-indazol-4-amine (dissolved in DMSO to create a 10 mM stock solution)

-

Selected cancer cell lines

-

Appropriate cell culture medium with serum

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density in a volume of 50 µL (for 96-well) or 25 µL (for 384-well) of culture medium. Incubate overnight at 37°C, 5% CO₂.[7]

-

Compound Preparation: Perform serial dilutions of the 10 mM stock of 3-Bromo-1-methyl-1H-indazol-4-amine in culture medium to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

-

Cell Treatment: Add the diluted compound solutions to the appropriate wells. Incubate for 72 hours at 37°C, 5% CO₂.

-

Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The primary output will be the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

| Cell Line | IC₅₀ (µM) of 3-Bromo-1-methyl-1H-indazol-4-amine |

| A549 | Experimental Result |

| MCF7 | Experimental Result |

| MDA-MB-231 | Experimental Result |

| K562 | Experimental Result |

| PC-3 | Experimental Result |

| HepG2 | Experimental Result |

An IC₅₀ value below 10 µM is generally considered a good starting point for further investigation. Differential sensitivity across the cell lines may provide early clues about the compound's mechanism of action.

Tier 2: Target Class Identification - Kinase Profiling

If 3-Bromo-1-methyl-1H-indazol-4-amine demonstrates significant cytotoxicity, the next logical step is to investigate its potential as a kinase inhibitor.

Rationale and Assay Selection

Given that many indazole-based compounds are kinase inhibitors, screening against a broad panel of kinases is a high-yield strategy. The ADP-Glo™ Kinase Assay is a universal platform suitable for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10] This assay is highly sensitive and can be used with a wide range of kinases and ATP concentrations.[9] Many contract research organizations (CROs) offer kinase profiling services using this or similar technologies, providing access to large, diverse kinase panels.[11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay (General)

This protocol outlines the general steps. Specific buffer conditions, substrate, and enzyme concentrations will vary for each kinase.

Materials:

-

Purified active kinases

-

Specific kinase substrates

-

3-Bromo-1-methyl-1H-indazol-4-amine

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[13]

-

Luminometer

Procedure:

-

Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and the appropriate reaction buffer. Add 3-Bromo-1-methyl-1H-indazol-4-amine at a fixed concentration (e.g., 1 µM or 10 µM).[13]

-

Incubation: Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a set period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[10]

-

Data Acquisition: Measure luminescence.

Data Presentation and Interpretation

The results are typically presented as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control.

| Kinase Target | % Inhibition at 1 µM |

| EGFR | Experimental Result |

| VEGFR2 | Experimental Result |

| SRC | Experimental Result |

| ABL1 | Experimental Result |

| ... (and so on for the entire panel) | Experimental Result |

Significant inhibition (e.g., >50%) of specific kinases identifies them as potential targets. Follow-up dose-response experiments should be conducted for these "hits" to determine their IC₅₀ values.

Tier 3: Mechanism of Action and Target Validation

Identifying a potential kinase target is a major step, but further experiments are required to understand the cellular consequences of its inhibition and to validate the target interaction.

Cellular Mechanism of Action Studies

If the compound is cytotoxic and inhibits kinases involved in cell survival and proliferation, it is likely to induce apoptosis or cell cycle arrest.

5.1.1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol Outline:

-

Treat cells with 3-Bromo-1-methyl-1H-indazol-4-amine at concentrations around its IC₅₀ for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cells.[15]

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Analyze the samples by flow cytometry.

5.1.2. Cell Cycle Analysis: Propidium Iodide (PI) Staining

Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.[17] This allows for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol Outline:

-

Treat cells with the compound at IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

-

Harvest and fix the cells in cold 70% ethanol.[18]

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry.

Caption: A hypothetical signaling pathway targeted by the compound.

Direct Target Validation

While kinase profiling provides strong evidence, direct validation of the compound binding to its putative target in a cellular context is crucial.

5.2.1. Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS is a label-free method for identifying the protein targets of small molecules.[1] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[19]

Protocol Outline:

-

Prepare cell lysates.

-

Incubate aliquots of the lysate with 3-Bromo-1-methyl-1H-indazol-4-amine or a vehicle control.

-

Subject the lysates to limited digestion with a protease (e.g., pronase).[1]

-

Stop the digestion and analyze the protein profiles by SDS-PAGE.

-

A protein band that is more intense in the compound-treated lane compared to the control lane is a potential target. This band can be excised and identified by mass spectrometry.

-

Validation of the identified target can be performed by Western blotting using an antibody specific to the putative target protein.[19]

5.2.2. Affinity-Based Pull-Down Assay

Rationale: This is a more traditional method that involves chemically modifying the compound to include an affinity tag (like biotin).[20] The tagged compound is then used to "pull down" its binding partners from a cell lysate.

Protocol Outline:

-

Synthesize a biotinylated version of 3-Bromo-1-methyl-1H-indazol-4-amine.

-

Incubate the biotinylated compound with cell lysate.

-

Capture the compound and any bound proteins using streptavidin-coated beads.[20]

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the initial biological characterization of 3-Bromo-1-methyl-1H-indazol-4-amine. By following this hierarchical screening cascade, researchers can efficiently move from broad phenotypic observations to a detailed understanding of the compound's mechanism of action and its specific molecular targets. The journey from a novel chemical entity to a potential therapeutic lead is long and complex, but a systematic and hypothesis-driven approach to biological screening, as outlined here, provides the most robust foundation for success. Positive findings from this screening funnel would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling.

References

-

ChemBK. 3-bromo-1-methyl-1H-indazol-4-amine. Available at: [Link]

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

-

BPS Bioscience. Kinase Screening & Profiling Services. Available at: [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

-

Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available at: [Link]

- Llaveria, J., et al. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods Mol Biol. 2015;1263:287-98.

-

Flow Cytometry Core Facility. Cell Cycle analysis. Available at: [Link]

- Pao, L. Y., et al. Drug affinity responsive target stability (DARTS) for small-molecule target identification. Curr Protoc Chem Biol. 2014;6(4):217-34.

-

National Centre for Biological Sciences. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

-

ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

-

Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]

-

Graphviz. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

-

BPS Bioscience. Kinase Screening & Profiling. Available at: [Link]

-

Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

- Pai, MY., et al. Drug Affinity Responsive Target Stability (DARTS)

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

-

T. Horton Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. Available at: [Link]

-

iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link]

- Lomenick, B., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Pharmaceuticals (Basel). 2023;16(10):1456.

-

ResearchGate. What cell line should I choose for citotoxicity assays?. Available at: [Link]

-

Sino Biological. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Available at: [Link]

- Van Vleet, T. R., et al. Small molecule target identification using photo-affinity chromatography. Methods Mol Biol. 2019;1888:13-31.

-

graphviz 0.21 documentation. User Guide. Available at: [Link]

-

BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]

- de Oliveira, A. C. C., et al. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Med Biol Res. 2024;57:e13291.

-

WuXi Biology. Cancer Cell Panel Screening. Available at: [Link]

- Smith, I. T., et al. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chem Biol. 2018;13(9):2596-2604.

-

Graphviz. DOT Language. Available at: [Link]

-

Toolify AI. Learn to Generate Diagrams with Graphviz and dot. Available at: [Link]

- North, S. C. Drawing graphs with dot. Graphviz. 2015.

Sources

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [se.promega.com]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. assayquant.com [assayquant.com]

- 12. pharmaron.com [pharmaron.com]

- 13. promega.com [promega.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties enable it to form crucial interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] While sparsely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6][7] This guide provides a comprehensive technical overview of the indazole core, delving into its synthesis, diverse biological applications with a particular focus on kinase inhibition, structure-activity relationships, and future prospects. Detailed experimental protocols and visual diagrams are provided to offer field-proven insights for professionals in drug discovery and development.

The Indazole Core: Structural Features and Tautomerism

Indazole (C₇H₆N₂) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7][8] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[5][9] This tautomeric equilibrium is a critical consideration in both the synthesis and biological activity of indazole derivatives, as the position of the nitrogen-bound hydrogen can significantly influence the molecule's interaction with its biological target. The indazole ring system's ten π-electrons confer aromaticity, and its ability to act as both a hydrogen bond donor and acceptor is fundamental to its role as a versatile pharmacophore.[2]

Synthetic Strategies for Assembling the Indazole Scaffold

The functionalization of the indazole core is a key aspect of developing novel therapeutic agents. A variety of synthetic methodologies have been developed to construct and modify this scaffold, each with its own advantages and limitations. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical and Modern Synthetic Routes

Historically, the synthesis of indazoles was pioneered by Emil Fischer in the late 19th century.[8] Modern organic synthesis has expanded the toolbox for indazole construction significantly. Some of the most prominent methods include:

-

Palladium-Catalyzed Intramolecular C-N Bond Formation: This method is widely used and involves the cyclization of appropriately substituted aryl hydrazones or related precursors.[7]

-

[3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes offers a regioselective route to 2H-indazoles under mild conditions, often resulting in good to excellent yields.[1]

-

Davis-Beirut Reaction: This metal-free approach utilizes inexpensive starting materials and is versatile for the synthesis of various 2H-indazoles and indazolones.[1]

-

Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy allows for the direct functionalization of C-H bonds, providing an efficient and atom-economical pathway to substituted indazoles.[1][10]

Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| [3+2] Dipolar Cycloaddition | >80%[1] | Broad tolerance for various functional groups[1] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions[1] | Requires synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive[1] |

| Davis-Beirut Reaction | 60-90%[1] | Tolerates a range of alkyl and some aryl amines[1] | Metal-free, inexpensive starting materials, versatile[1] | Can be low-yielding with certain substrates; may require optimization[1] |

| Transition-Metal-Catalyzed C-H Activation | Good to excellent | Broad | High atom economy, direct functionalization | May require specific directing groups, catalyst optimization needed |

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination

This protocol describes a general procedure for the synthesis of a substituted indazole via palladium-catalyzed intramolecular amination of an aryl halide.[7]

Step 1: Preparation of the Starting Material. A suitable ortho-halo-substituted benzaldehyde is reacted with a hydrazine derivative to form the corresponding hydrazone.

Step 2: Cyclization Reaction.

-

To an oven-dried Schlenk tube, add the aryl hydrazone (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a suitable anhydrous solvent (e.g., toluene, 5 mL).

-

Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired indazole derivative.

Caption: A generalized workflow for the synthesis of indazole derivatives.

The Broad Spectrum of Biological Activities

Indazole derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable scaffolds for drug discovery in numerous therapeutic areas.[5][6]

Anticancer Activity: A Prominent Role

The indazole scaffold is a key feature in several approved and clinical-stage anticancer agents.[11][12][13][14] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[12][14]

3.1.1. Kinase Inhibition: A Major Mechanism of Action

Many indazole derivatives function as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[12][14] The indazole core often mimics the adenine moiety of ATP, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[2]

Key Kinase Targets for Indazole Derivatives:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling disrupts angiogenesis, a process crucial for tumor growth and metastasis. Pazopanib and Axitinib are examples of FDA-approved VEGFR inhibitors containing an indazole core.[5][12]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers. Several indazole derivatives have been developed as potent FGFR inhibitors.[12][15]

-

Aurora Kinases: These serine/threonine kinases play a vital role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Indazole-based inhibitors of PLK4 have shown significant promise.[2][5]

-

Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a key regulator of cell proliferation, and its inhibition is a valid anticancer strategy.[16]

Caption: Mechanism of kinase inhibition by indazole derivatives.

3.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, indazole derivatives exhibit anticancer activity through other mechanisms, including:

-

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme, and its inhibition can enhance anti-tumor immunity.[5]

-

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a key regulator of the cellular response to hypoxia and is often overexpressed in tumors.[17]

-

Induction of Apoptosis: Some indazole derivatives can directly induce programmed cell death in cancer cells.[18]

Anti-inflammatory Activity

Certain indazole derivatives possess significant anti-inflammatory properties. Bendazac and Benzydamine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole scaffold.[5][19]

Neuroprotective Activity

The indazole scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][20][21] The mechanisms of action in this context often involve the inhibition of enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[20][21]

Other Biological Activities

Indazole derivatives have also been reported to have antibacterial, antifungal, anti-HIV, and anti-diabetic activities, highlighting the broad therapeutic potential of this versatile scaffold.[5][6]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the indazole scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are crucial for optimizing lead compounds into clinical candidates.

Key Positions for Functionalization

The indazole ring offers several positions for chemical modification, with the N1, C3, C5, and C6 positions being particularly important for modulating biological activity.

-

N1-Substitution: Modification at the N1 position can significantly impact potency and pharmacokinetic properties. For example, in a series of CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be the most potent.[22]

-

C3-Substitution: The C3 position is often a key interaction point with the target protein. Aryl groups at the C3 position have been shown to be crucial for the inhibitory activity of certain indazole derivatives.[5]

-

C5 and C6-Substitution: Substituents on the benzene ring of the indazole core can influence potency, selectivity, and physicochemical properties. For instance, in a series of GSK-3 inhibitors, a methoxy group at the C5 position was found to be important for high potency.[12]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The indazole nucleus itself can act as a bioisostere for other functionalities, such as the catechol moiety, which can improve metabolic stability and pharmacokinetic profiles.[23]

Marketed Drugs and Clinical Candidates

The success of the indazole scaffold in medicinal chemistry is underscored by the number of approved drugs and promising clinical candidates that incorporate this moiety.

| Drug Name | Target(s) | Therapeutic Area |

| Axitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma)[13] |

| Pazopanib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)[5] |

| Niraparib | PARP | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)[5] |

| Entrectinib | TRK, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC)[13] |

| Granisetron | 5-HT₃ Receptor | Antiemetic[6] |

| Bendazac | N/A | Anti-inflammatory[5] |

| Benzydamine | N/A | Anti-inflammatory, Analgesic[6] |

Challenges and Future Perspectives

Despite the significant successes, challenges remain in the development of indazole-based therapeutics. These include achieving high selectivity, particularly among the highly conserved ATP-binding sites of kinases, and overcoming drug resistance.[12][14]

The future of indazole-based drug discovery lies in the exploration of novel biological targets and the development of more sophisticated synthetic methodologies. The use of computational tools for structure-based drug design will continue to play a crucial role in the rational design of next-generation indazole derivatives with improved efficacy and safety profiles.[16] Furthermore, the application of indazole scaffolds in emerging areas such as targeted protein degradation and the development of molecular glues holds exciting promise.

Conclusion

The indazole scaffold has firmly established itself as a privileged and highly versatile motif in medicinal chemistry. Its unique structural features and broad range of biological activities have led to the development of several successful drugs and a rich pipeline of clinical candidates. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of indazole derivatives is essential for medicinal chemists and drug development professionals. As our understanding of disease biology continues to grow, the indazole core is poised to remain a valuable tool in the quest for novel and effective therapies for a wide range of human diseases.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Recent Advances in the Development of Indazole-based Anticancer Agents. Wiley Online Library. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

-

Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Indazole 12 as bioisosteric replacement of phenolic analog 50. ResearchGate. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. OiPub. [Link]

-

Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Penn State Research Database. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PubMed Central. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Importance of Indazole against Neurological Disorders. PubMed. [Link]

-

Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

-

SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

-

Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. PubMed. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]